molecular formula C10H13BrClNO B2844354 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1955494-70-8

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2844354
CAS RN: 1955494-70-8
M. Wt: 278.57
InChI Key: OSNAYLIQZBXWGK-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, research has been directed towards the synthesis of C(1)-substituted derivatives of THIQ, as they can act as precursors for various alkaloids displaying multifarious biological activities .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Chemical Synthesis and Isolation

Compounds similar to 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have been synthesized and isolated from various sources. For instance, brominated tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides and synthesized for further research. These compounds are valuable for their potential in chemical studies and pharmaceutical applications (Ma et al., 2007).

Synthetic Methodology Development

Research has also focused on developing convenient synthesis methods for tetrahydroisoquinoline compounds, which includes the synthesis of bromo-tetrahydroisoquinolines through processes such as reductive amination of Schiff's bases (Zlatoidský & Gabos, 2009).

Stereochemical Studies

The stereochemical aspects of reactions involving tetrahydroisoquinoline derivatives are significant for understanding the chemical behavior and potential applications of these compounds. Investigations into the stereochemistry during substitution reactions of certain tetrahydroisoquinoline derivatives provide insights into the structural configurations and reaction mechanisms (Sugiura et al., 1997).

Crystal Structure Analysis

Studies on the crystal structure of compounds related to 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, such as bromoisoquinolines, are crucial for understanding their physical and chemical properties. This research can guide the development of new materials and drugs (Armengol et al., 2000).

Neuroprotective Activity

Research into the neuroprotective or neurotoxic activity of tetrahydroisoquinoline compounds, including derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline, helps in understanding their potential therapeutic applications or risks in neurological conditions (Okuda et al., 2003).

Future Directions

The future directions in the research of THIQ derivatives are likely to focus on the development of novel THIQ analogs with potent biological activity, given the diverse biological activities these compounds exert against various infective pathogens and neurodegenerative disorders . Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives is also a potential area of future research .

properties

IUPAC Name

5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10;/h2-3,12H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNAYLIQZBXWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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